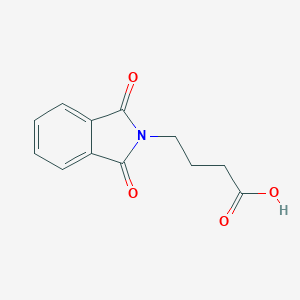

O-Phthalimide-C3-acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(13)17/h1-2,4-5H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKSXJBFBVGLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185231 | |

| Record name | 4-Phthalimidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3130-75-4 | |

| Record name | 4-Phthalimidobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phthalimidobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phthalimidobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phthalimidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHTHALIMIDOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCM63TY4C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid (N-Phthaloyl-β-alanine)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-(1,3-dioxoisoindolin-2-yl)propanoic acid, a compound of significant interest to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

3-(1,3-Dioxoisoindolin-2-yl)propanoic acid, also widely known as N-Phthaloyl-β-alanine, is an organic compound featuring a phthalimide (B116566) group attached to the nitrogen of β-alanine.[1][2] This structure imparts a unique combination of a protected amino group and a reactive carboxylic acid function, making it a valuable building block in organic synthesis.[1]

Systematic IUPAC Name: 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Synonyms:

-

3-Phthalimidopropanoic acid[1]

-

3-Phthalimidopropionic acid[1]

-

Pht-Beta-Ala-Oh[1]

-

β-(N-Phthalimido)propionic acid[1]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 3339-73-9[1][2][3] |

| Molecular Formula | C₁₁H₉NO₄[1][2] |

| Molecular Weight | 219.19 g/mol [2][4] |

| InChI Key | DXXHRZUOTPMGEH-UHFFFAOYSA-N[1] |

| SMILES | O=C(O)CCN1C(=O)C2=CC=CC=C2C1=O[1] |

Physicochemical and Spectral Properties

This compound typically presents as a white to off-white crystalline solid.[1] A summary of its key physicochemical properties is provided below.

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 148-153 °C | [4] |

| Boiling Point | No experimental data available. | [5] |

| Solubility | Soluble in polar solvents such as water and methanol. Soluble in chloroform. | [1][6] |

| pKa | No experimental data available. |

Spectral Data:

Detailed experimental 1H NMR, 13C NMR, and FTIR spectral data for 3-(1,3-dioxoisoindolin-2-yl)propanoic acid were not available in the public domain at the time of this review. Researchers are advised to acquire this data experimentally upon synthesis or purchase.

Synthesis and Experimental Protocols

The synthesis of 3-(1,3-dioxoisoindolin-2-yl)propanoic acid is typically achieved through the condensation of phthalic anhydride (B1165640) with β-alanine. Below are two detailed experimental protocols.

Protocol 1: Fusion Method

This protocol involves the direct fusion of the reactants at an elevated temperature.

Materials:

-

Phthalic anhydride (500 g)

-

β-alanine (267 g)

-

Water

Procedure:

-

A mixture of phthalic anhydride and β-alanine is heated to 200°C for 15 minutes.[7]

-

The molten mixture is then poured into 1500 ml of water, leading to the precipitation of the product.[7]

-

The precipitate is collected by filtration.[7]

-

The crude product is recrystallized from ethanol to yield pure phthaloyl-β-alanine.[7]

Expected Yield: Approximately 81.6% (537 g).[7]

Protocol 2: Stirred Reaction Method

This method involves heating the reactants with stirring, followed by recrystallization.

Materials:

-

β-alanine (25 g, 0.28 mole)

-

Phthalic anhydride (41.6 g, 0.28 mole)

-

Ethyl acetate

Procedure:

-

β-alanine and phthalic anhydride are heated at 150°C with stirring for three hours.[8]

-

The reaction mixture is then cooled.[8]

-

The solid product is recrystallized from ethyl acetate.[8]

Expected Yield: Approximately 90% (55 g).[8]

Applications in Research and Drug Development

3-(1,3-Dioxoisoindolin-2-yl)propanoic acid is a versatile molecule with several applications in scientific research and pharmaceutical development.

-

Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[4] Its structure is a key component in the development of novel therapeutic agents, including inhibitors of pancreatic lipase (B570770) and HIV-1 protease.[6][9]

-

Peptide Synthesis: The phthaloyl group acts as an effective protecting group for the primary amine of β-alanine, making it a valuable reagent in peptide synthesis.[1][4] This allows for the incorporation of this β-amino acid into peptide chains while preventing unwanted side reactions.

-

Hapten for Immunological Studies: N-Phthaloyl-β-alanine can function as a hapten. When coupled to a carrier protein like ovalbumin (OVA) using methods such as the mixed anhydride method, it can be used to elicit an immune response and generate antibodies for immunological assays.[10]

-

Bioconjugation: This compound is utilized in bioconjugation processes, where it facilitates the attachment of biomolecules to other molecules or surfaces, which is particularly relevant in the design of drug delivery systems.[4]

-

Material Science: It finds applications in the development of specialty polymers where specific chemical properties are desired for enhanced performance.[4]

While the biological activity of derivatives of N-Phthaloyl-β-alanine has been explored, there is no readily available information on its direct involvement in specific cellular signaling pathways.

Safety and Handling

As with any chemical reagent, 3-(1,3-dioxoisoindolin-2-yl)propanoic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and potential hazards.

Conclusion

3-(1,3-Dioxoisoindolin-2-yl)propanoic acid is a valuable and versatile chemical entity with a well-defined structure and accessible synthetic routes. Its utility as a protected amino acid and a building block for more complex molecules makes it a compound of continuing interest in medicinal chemistry, organic synthesis, and materials science. Further research into its biological activities and potential therapeutic applications is warranted.

References

- 1. CAS 3339-73-9: N-Phthaloyl-β-alanine | CymitQuimica [cymitquimica.com]

- 2. 3339-73-9[3-(1,3-Dioxoisoindolin-2-yl)propanoic acid]- Acmec Biochemical [acmec.com.cn]

- 3. parchem.com [parchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3339-73-9|3-(1,3-Dioxoisoindolin-2-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 6. usbio.net [usbio.net]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 4-Phthalimidobutyric Acid: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phthalimidobutyric acid, also known as N-phthalyl-γ-aminobutyric acid, is a derivative of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The phthalimide (B116566) group serves as a protecting group for the primary amine of GABA, allowing for selective chemical modifications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Phthalimidobutyric acid, along with experimental protocols and graphical representations of its synthesis and reactivity, to support its application in research and drug development.

Physical and Chemical Properties

The physical and chemical properties of 4-Phthalimidobutyric acid are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | [1][2] |

| Molecular Weight | 233.22 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 116-118 °C | [4] |

| Boiling Point | Predicted: >400 °C (decomposes) | |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like dimethylformamide (DMF), dichloromethane, and methanol. | [4] |

| pKa (estimated) | Carboxylic acid: ~4-5 Phthalimide N-H: ~8.3 | [5] |

Note on pKa: The pKa of the carboxylic acid group is estimated to be in the typical range for aliphatic carboxylic acids. The pKa of the phthalimide N-H proton is based on the known pKa of phthalimide itself, which is approximately 8.3.[5]

Spectroscopic Data

| Spectroscopy | Key Features | Source |

| ¹H NMR | Spectra available on PubChem. | [1] |

| ¹³C NMR | Spectra available on PubChem. | [1] |

| Infrared (IR) | Characteristic peaks for C=O (imide and carboxylic acid), C-N, and aromatic C-H bonds. Spectra available on PubChem. | [1] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. Data available on PubChem. | [1] |

Experimental Protocols

Synthesis of 4-Phthalimidobutyric Acid

A common method for the synthesis of 4-Phthalimidobutyric acid involves the reaction of γ-aminobutyric acid (GABA) with phthalic anhydride.

Materials:

-

γ-aminobutyric acid (GABA)

-

Phthalic anhydride

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of γ-aminobutyric acid and phthalic anhydride.[6]

-

Add a suitable solvent, such as glacial acetic acid, to the flask.[6]

-

Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, 4-Phthalimidobutyric acid, will precipitate out of the solution.

-

Collect the solid product by filtration and wash it with a cold solvent (e.g., water or a mixture of acetic acid and water) to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Hydrolysis of 4-Phthalimidobutyric Acid

The phthalimide group can be removed by hydrolysis to yield γ-aminobutyric acid. This reaction can be carried out under acidic or basic conditions.

Acidic Hydrolysis:

-

Dissolve 4-Phthalimidobutyric acid in a strong acid, such as concentrated hydrochloric acid.

-

Heat the solution to reflux for several hours.

-

Upon cooling, phthalic acid will precipitate out and can be removed by filtration.

-

The filtrate, containing the hydrochloride salt of GABA, can be neutralized to obtain the free amino acid.

Reactivity and Stability

4-Phthalimidobutyric acid is a relatively stable compound under standard laboratory conditions. The primary reactive sites are the carboxylic acid group and the phthalimide ring.

-

Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction.

-

Phthalimide Ring: The imide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This is the basis for the deprotection of the amine group via hydrolysis.

The stability of the compound can be affected by strong acids, strong bases, and high temperatures, which can lead to hydrolysis of the imide ring.

Biological Context and Potential Applications

While specific signaling pathways for 4-Phthalimidobutyric acid are not extensively documented, its structural similarity to GABA suggests potential interactions with GABA receptors or transporters, although the bulky phthalimide group may hinder such interactions. Derivatives of phthalimides have been reported to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][4]

The primary utility of 4-Phthalimidobutyric acid in drug development is as a protected form of GABA. This allows for chemical modifications to other parts of a molecule without affecting the amine group of the GABA moiety. The phthalimide group can then be removed in a later synthetic step to yield the final active compound.

Visualizations

Synthesis and Reactions of 4-Phthalimidobutyric Acid

Caption: Synthetic route and major reactions of 4-Phthalimidobutyric acid.

Conclusion

4-Phthalimidobutyric acid is a valuable chemical intermediate, primarily utilized as a protected form of γ-aminobutyric acid in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, along with established synthetic and deprotection protocols, make it a versatile tool for the development of novel therapeutics. Further research into its direct biological activities and potential engagement with cellular signaling pathways could unveil new applications for this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Phthalimidobutyric acid | C12H11NO4 | CID 18411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 5. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Phthaloyl-γ-aminobutyric Acid (CAS: 3130-75-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phthaloyl-γ-aminobutyric acid, with CAS number 3130-75-4, is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. By masking the primary amine of GABA with a phthaloyl group, this compound exhibits altered physicochemical properties that allow it to cross the blood-brain barrier, a feat GABA itself cannot readily achieve. This key characteristic positions N-Phthaloyl-γ-aminobutyric acid as a significant prodrug for GABA, with demonstrated anticonvulsant and antiulcer activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used to evaluate its efficacy.

Chemical and Physical Properties

N-Phthaloyl-γ-aminobutyric acid is a white solid at room temperature. Its structure combines the lipophilic phthalimide (B116566) group with the hydrophilic butyric acid moiety, contributing to its unique solubility and transport characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₄ | [1] |

| Molecular Weight | 233.22 g/mol | [1] |

| CAS Number | 3130-75-4 | |

| Appearance | White solid | [2] |

| Melting Point | 114-116 °C | |

| Solubility | Soluble in DMSO and methanol |

Spectroscopic Data

The structural integrity of N-Phthaloyl-γ-aminobutyric acid is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons of the phthalimide group and the aliphatic protons of the γ-aminobutyric acid backbone.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.6 | br s | 1H | COOH |

| 7.85 - 7.88 | m | 4H | Phthalimide aromatic protons |

| 3.72 | t | 2H | N-CH₂ |

| 2.35 | t | 2H | CH₂-COOH |

| 1.95 | p | 2H | -CH₂- |

Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used. The data is based on typical values for similar structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~174 | COOH |

| ~168 | Phthalimide C=O |

| ~134 | Phthalimide aromatic C (quaternary) |

| ~132 | Phthalimide aromatic CH |

| ~123 | Phthalimide aromatic CH |

| ~39 | N-CH₂ |

| ~31 | CH₂-COOH |

| ~24 | -CH₂- |

Note: The chemical shifts are approximate and based on theoretical predictions and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 1770 & 1710 | Strong | C=O stretch (Phthalimide, asymmetric and symmetric) |

| 1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600 | Medium | C=C stretch (Aromatic) |

| 1400 | Medium | C-N stretch |

Note: The peak positions are approximate.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

| m/z | Interpretation |

| 233.07 | [M]⁺ (Molecular ion) |

| 215 | [M-H₂O]⁺ |

| 188 | [M-COOH]⁺ |

| 160 | [Phthalimide-CH₂]⁺ |

| 148 | [Phthalimide]⁺ |

Note: Fragmentation patterns are predicted based on the structure.

Synthesis of N-Phthaloyl-γ-aminobutyric acid

The synthesis of N-Phthaloyl-γ-aminobutyric acid is typically achieved through the condensation of γ-aminobutyric acid with phthalic anhydride (B1165640).[3]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve γ-aminobutyric acid (1 equivalent) in glacial acetic acid.

-

Addition of Phthalic Anhydride: To the stirred solution, add phthalic anhydride (1.1 equivalents).

-

Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-Phthaloyl-γ-aminobutyric acid.

Caption: Synthesis workflow for N-Phthaloyl-γ-aminobutyric acid.

Biological Activity and Mechanism of Action

N-Phthaloyl-γ-aminobutyric acid acts as a prodrug of GABA. The phthaloyl group increases its lipophilicity, facilitating its passage across the blood-brain barrier. Once in the central nervous system, it is hypothesized to be hydrolyzed to release GABA, thereby increasing GABAergic neurotransmission.

GABAergic Signaling Pathway

GABA is the primary inhibitory neurotransmitter in the brain. Its signaling is crucial for regulating neuronal excitability.

Caption: Simplified GABAergic signaling pathway.

Anticonvulsant Activity

N-Phthaloyl-γ-aminobutyric acid has demonstrated significant anticonvulsant properties, offering protection against experimentally induced seizures.[4] A common model for this evaluation is the Maximal Electroshock (MES) test.

-

Animal Preparation: Use male albino mice (20-25 g). Divide them into control and test groups (n=6-8 per group).

-

Drug Administration: Administer the vehicle (e.g., 0.5% carboxymethylcellulose) to the control group and N-Phthaloyl-γ-aminobutyric acid (at various doses) to the test groups, typically via intraperitoneal (i.p.) injection.

-

Induction of Seizure: After a specific pre-treatment time (e.g., 30-60 minutes), induce seizures using an electroconvulsometer. Apply a current of 50 mA for 0.2 seconds through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered a protective effect.

-

Data Analysis: Calculate the percentage of protection in each group and determine the ED₅₀ (the dose that protects 50% of the animals).

References

- 1. 4-Phthalimidobutyric acid | C12H11NO4 | CID 18411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2.9. Pyloric ligation-induced ulcer model [bio-protocol.org]

- 3. O-Phthalimide-C3-acid | 3130-75-4 | Benchchem [benchchem.com]

- 4. Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Phthaloyl-β-alanine

An introduction to N-Phthaloyl-β-alanine, a versatile building block in biomedical research and drug discovery, this guide provides detailed information on its chemical properties, synthesis, and key applications. Intended for researchers, scientists, and professionals in drug development, this document outlines precise experimental protocols and explores its role in advanced therapeutic modalities.

N-Phthaloyl-β-alanine, systematically named 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid, is a derivative of the amino acid β-alanine where the amino group is protected by a phthaloyl group. This protection strategy makes it a valuable intermediate in organic synthesis, particularly in peptide synthesis, where it allows for the controlled formation of peptide bonds. Its bifunctional nature, possessing both a protected amine and a reactive carboxylic acid, allows for its use as a linker in various bioconjugation applications. Notably, the phthalimide (B116566) moiety is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic strategy for targeted protein degradation.

While sometimes ambiguously referred to as "O-Phthalimide-C3-acid," the correct and most commonly accepted structure involves the attachment of the C3 propanoic acid chain to the nitrogen atom of the phthalimide group.

Core Compound Data

A summary of the key quantitative and qualitative data for N-Phthaloyl-β-alanine is presented below, providing a quick reference for its physical and chemical properties.

| Property | Value | References |

| Molecular Formula | C₁₁H₉NO₄ | [1][2] |

| Molecular Weight | 219.19 g/mol | [1][2] |

| CAS Number | 3339-73-9 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 148-153 °C | |

| Solubility | Soluble in polar solvents such as water and methanol. Soluble in DMSO (≥ 100 mg/mL). | [1][3] |

| IUPAC Name | 3-(1,3-dioxoisoindolin-2-yl)propanoic acid | |

| Synonyms | N-Phthaloyl-beta-alanine, 3-Phthalimidopropionic acid, Pht-β-Ala-OH | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of N-Phthaloyl-β-alanine are provided to ensure reproducibility in a laboratory setting.

Synthesis of N-Phthaloyl-β-alanine

This protocol describes the direct condensation of β-alanine with phthalic anhydride (B1165640).

Materials:

-

β-Alanine

-

Phthalic anhydride

-

Ethyl acetate (B1210297) (for recrystallization)

Procedure:

-

Combine equimolar amounts of β-alanine (e.g., 25 g, 0.28 mol) and phthalic anhydride (e.g., 41.6 g, 0.28 mol) in a round-bottom flask equipped with a stirrer.[4]

-

Heat the mixture to 150°C with continuous stirring for three hours.[4] A higher temperature of 200°C for 15 minutes can also be employed for a fusion reaction.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product is then purified by recrystallization.

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.[4] Alternatively, ethanol (B145695) can be used.[5]

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate.

-

Dry the purified crystals under vacuum. This method can yield N-Phthaloyl-β-alanine in approximately 90% yield.[4]

Characterization: The identity and purity of the synthesized N-Phthaloyl-β-alanine can be confirmed using standard analytical techniques:

-

Melting Point Analysis: Compare the observed melting point with the literature value.

-

Thin Layer Chromatography (TLC): To assess purity and compare with starting materials.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

Applications in Drug Development and Research

N-Phthaloyl-β-alanine serves as a critical tool in several areas of biomedical research, primarily due to its properties as a protected amino acid and as a component of larger, functional molecules.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the phthaloyl group serves as a robust protecting group for the amine functionality of β-alanine. This allows for the incorporation of this non-canonical amino acid into peptide chains, which can confer unique structural and functional properties to the resulting peptide. The phthaloyl group is stable under the conditions used for coupling subsequent amino acids and can be removed at a later stage.

Below is a generalized workflow for the incorporation of N-Phthaloyl-β-alanine into a peptide sequence using SPPS.

Hapten-Carrier Conjugation for Antibody Production

N-Phthaloyl-β-alanine can function as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[3] The carboxylic acid group of N-Phthaloyl-β-alanine provides a convenient handle for conjugation to the amine groups on the carrier protein, typically via carbodiimide (B86325) chemistry (e.g., using EDC). The resulting conjugate can then be used to immunize animals to generate antibodies specific for the hapten.

The following diagram illustrates the general principle of hapten-carrier conjugation.

References

Spectroscopic Profile of 4-Phthalimidobutyric Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Phthalimidobutyric acid (C₁₂H₁₁NO₄, Molecular Weight: 233.22 g/mol )[1]. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables present a summary of the available spectroscopic data for 4-Phthalimidobutyric acid.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Monoisotopic Mass | 233.06880783 Da |

| Prominent m/z Peaks | 160, 174, 76 |

Data sourced from PubChem[1].

Table 2: ¹H NMR and ¹³C NMR Data

Table 3: Infrared (IR) Spectroscopy Data

A comprehensive list of absorption bands for 4-Phthalimidobutyric acid is not explicitly provided in the searched resources. The PubChem database indicates the availability of an FTIR spectrum obtained using a KBr-Pellet technique[1]. General expected characteristic absorption bands would include those for the carboxylic acid O-H stretch, C-H stretches of the alkyl chain and aromatic ring, C=O stretches of the phthalimide (B116566) and carboxylic acid groups, and C-N stretching vibrations.

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of 4-Phthalimidobutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the 4-Phthalimidobutyric acid molecule.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 4-Phthalimidobutyric acid is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference point for the chemical shift scale.

-

Instrument Setup: The NMR spectrometer, such as a Bruker WM-250, is calibrated and shimmed to ensure a homogeneous magnetic field[1].

-

Data Acquisition:

-

For ¹H NMR , a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

For ¹³C NMR , due to the low natural abundance of the ¹³C isotope, a larger number of scans and/or more concentrated samples are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling techniques are commonly employed to simplify the spectrum.

-

-

Data Processing: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the 4-Phthalimidobutyric acid molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method): A small amount of finely ground 4-Phthalimidobutyric acid is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Instrument Setup: The FTIR spectrometer, for instance, a Bruker IFS 85, is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide[1]. A background spectrum of a blank KBr pellet is recorded.

-

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Phthalimidobutyric acid, aiding in its identification and structural elucidation.

Methodology:

-

Sample Preparation: The 4-Phthalimidobutyric acid sample may require derivatization to increase its volatility for GC analysis.

-

Gas Chromatography (GC): The prepared sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: A mass spectrum is generated for each eluting component, showing the relative abundance of different m/z fragments. The molecular ion peak, if present, corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Phthalimidobutyric acid.

Caption: General Spectroscopic Analysis Workflow.

References

The Bifunctional Nature of O-Phthalimide-C3-acid: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phthalimide-C3-acid, also known as 4-phthalimidobutanoic acid, is a versatile bifunctional molecule that has emerged as a critical building block in the rapidly advancing field of targeted protein degradation. Its unique structure, featuring a phthalimide (B116566) moiety and a carboxylic acid functional group connected by a three-carbon aliphatic linker, enables its dual functionality. The phthalimide group serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the cellular protein degradation machinery. The carboxylic acid provides a convenient attachment point for the synthesis of more complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and applications of this compound in drug discovery and development. It is designed to be a comprehensive resource for researchers leveraging this molecule to create novel therapeutics that hijack the ubiquitin-proteasome system to eliminate disease-causing proteins.

The Bifunctional Mechanism of Action

The power of this compound lies in its ability to engage the cell's natural protein disposal system. The phthalimide portion of the molecule is a derivative of thalidomide (B1683933), a well-known immunomodulatory drug (IMiD). It is now understood that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues." They bind to CRBN and induce a new protein-protein interaction with "neosubstrates" that are not the natural targets of this E3 ligase. This induced proximity leads to the ubiquitination of the neosubstrate and its subsequent degradation by the proteasome.[1][2]

This same principle is harnessed in a more targeted fashion with PROTACs. A PROTAC is a chimeric molecule composed of a ligand that binds to a target protein of interest, a linker, and an E3 ligase ligand.[3] this compound provides the foundational E3 ligase-binding component for CRBN-recruiting PROTACs.

The general mechanism of a PROTAC utilizing a phthalimide-based CRBN ligand is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a transient ternary complex.[4]

-

Ubiquitination: The formation of the ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This facilitates the transfer of ubiquitin molecules to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.[4]

Data Presentation: Quantitative Analysis of Phthalimide-Cereblon Binding

The binding affinity of the phthalimide moiety to CRBN is a critical determinant of the efficacy of the resulting PROTAC. While specific binding data for this compound itself is not extensively published, the affinities of its parent molecule, thalidomide, and its more potent derivatives, lenalidomide and pomalidomide, are well-characterized and serve as a strong proxy.

| Compound | Assay Type | Binding Constant (Kd/Ki) | Reference(s) |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [5] |

| Thalidomide | Surface Plasmon Resonance (SPR) | 121.6 ± 23.2 nM | [6] |

| Lenalidomide | Competitive Binding | Ki: 177.80 nM | [6] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 0.6 µM (for CRBN:DDB1) | [5] |

| Pomalidomide | Competitive Binding | Ki: 156.60 nM | [6] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound (4-Phthalimidobutanoic Acid)

This protocol describes the synthesis of 4-phthalimidobutanoic acid from 4-aminobutyric acid (GABA) and phthalic anhydride.[5]

Materials:

-

4-aminobutyric acid (GABA)

-

Phthalic anhydride

-

Glacial acetic acid

-

2 L nitrogen-flushed flask with a mechanical stirrer and reflux condenser

Procedure:

-

To the 2 L flask, add 103 g (1 mole) of 4-aminobutyric acid, 148 g (1 mole) of phthalic anhydride, and 250 ml of glacial acetic acid.[5]

-

Heat the mixture under reflux with stirring.

-

Continue refluxing for the time determined by preliminary optimization (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acetic acid and unreacted starting materials.

-

Dry the product, 4-phthalimidobutanoic acid, under vacuum.

Protocol 2: General Synthesis of a Phthalimide-Based PROTAC

This protocol outlines the coupling of this compound (or a derivative with a linker) to a ligand for a protein of interest (POI) containing a primary or secondary amine.

Materials:

-

This compound (or a pre-formed phthalimide-linker-acid)

-

POI ligand with a primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[7]

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.[7]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the final PROTAC.

-

Confirm the structure and purity of the PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Western Blot for Protein Degradation

This is a standard method to assess the degradation of a target protein in cells treated with a phthalimide-based PROTAC.[8]

Materials:

-

Cell line of interest

-

Phthalimide-based PROTAC

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence detection kit

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).[8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL kit.

-

Strip the membrane and re-probe for the loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein intensity to the loading control and then to the vehicle control to determine the percentage of protein degradation.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Logical Relationships

Conclusion

This compound is a cornerstone molecule in the development of targeted protein degraders. Its inherent bifunctionality allows for the specific recruitment of the Cereblon E3 ubiquitin ligase, providing a powerful handle to hijack the ubiquitin-proteasome system. As a readily available and synthetically tractable building block, it enables the creation of a diverse array of PROTAC molecules capable of selectively eliminating proteins of interest. A thorough understanding of its mechanism of action, coupled with robust experimental methodologies for synthesis and evaluation, is paramount for researchers aiming to unlock the full therapeutic potential of this exciting modality in drug discovery. The continued exploration of the structure-activity relationships of phthalimide-based degraders promises to yield next-generation therapeutics for a wide range of diseases.

References

- 1. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 2. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Phthalimide Group: A Technical Guide to Amine Protection in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of functional groups is a cornerstone of modern organic synthesis, particularly within the intricate landscape of pharmaceutical development. Among the arsenal (B13267) of amine-protecting groups, the phthalimide (B116566) group holds a significant position due to its robust nature and unique reactivity. This technical guide provides an in-depth exploration of the phthalimide group's role as an amine protector, offering a comprehensive overview of its application, detailed experimental protocols, and a comparative analysis of protection and deprotection methodologies.

Core Principles of Phthalimide Protection

The use of the phthalimide group to protect primary amines is most famously embodied in the Gabriel synthesis. This method effectively prevents the common issue of over-alkylation that plagues direct alkylation of ammonia (B1221849) or primary amines.[1][2] The phthalimide anion acts as a surrogate for H₂N⁻, allowing for the clean synthesis of primary amines from primary alkyl halides.[3]

The stability of the phthalimide group stems from the delocalization of the nitrogen lone pair across two adjacent carbonyl groups, rendering the nitrogen significantly less nucleophilic and acidic (pKa ≈ 8.3).[2] This inherent stability makes the phthaloyl (Phth) group resistant to a wide range of reaction conditions, a desirable trait in multi-step syntheses. However, this stability also necessitates specific and sometimes harsh conditions for its removal.[4]

Advantages of the Phthalimide Protecting Group:

-

Prevents Over-alkylation: The bulky and electron-withdrawing nature of the phthalimide group prevents the resulting N-alkylphthalimide from undergoing further alkylation.[5]

-

Crystalline Derivatives: N-Phthaloylamines are often crystalline solids, facilitating purification by recrystallization.

-

Stereodirecting Group: The steric bulk of the phthalimide group can influence the stereochemical outcome of reactions at neighboring centers.[6]

-

Stability: It is stable to a variety of reagents and reaction conditions used in organic synthesis.[6]

Disadvantages of the Phthalimide Protecting Group:

-

Harsh Deprotection Conditions: Traditional deprotection methods can require harsh acidic or basic conditions, which may not be compatible with sensitive functional groups.[3][7]

-

Limited to Primary Amines: The Gabriel synthesis is generally not suitable for the preparation of secondary amines.[3]

-

Byproduct Removal: The phthalhydrazide (B32825) byproduct from hydrazinolysis can sometimes be challenging to separate from the desired amine.[3]

Installation of the Phthalimide Protecting Group: The Gabriel Synthesis

The Gabriel synthesis is the primary method for introducing the phthalimide protecting group.[3] The process involves the N-alkylation of potassium phthalimide with a primary alkyl halide.[8]

General Experimental Protocol for Gabriel Synthesis:

A mixture of potassium phthalimide (1.1 equivalents) and a primary alkyl halide (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) is stirred at a temperature ranging from 60 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the crude N-alkylphthalimide. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Diagram 1: Gabriel Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Phthalimides [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Dual-Faced Legacy of Phthalimides: A Technical Guide to Their Mechanism of Action

For Immediate Release

A deep dive into the molecular intricacies of phthalimide-containing compounds, from the historical notoriety of thalidomide (B1683933) to the targeted protein degradation platforms revolutionizing modern drug development. This guide is intended for researchers, scientists, and drug development professionals.

The story of phthalimide-containing compounds is one of profound duality in medicine. Initially marked by the tragic teratogenic effects of thalidomide, this class of molecules has undergone a remarkable redemption, evolving into a cornerstone of treatment for hematological malignancies and a powerful tool in the burgeoning field of targeted protein degradation. This technical guide elucidates the core mechanism of action of these compounds, focusing on their interaction with the E3 ubiquitin ligase machinery, and provides an overview of the experimental protocols used to investigate these interactions.

The Central Role of Cereblon (CRBN) in Phthalimide Drug Action

The pleiotropic effects of phthalimide-containing drugs, including their anti-inflammatory, immunomodulatory, and anti-angiogenic properties, were a long-standing enigma. A pivotal breakthrough came with the identification of Cereblon (CRBN) as the primary direct target of thalidomide and its analogs, collectively known as immunomodulatory drugs (IMiDs).[1][2][3] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which also comprises Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins-1 (ROC1).[3][4][5]

The binding of IMiDs to CRBN is primarily mediated by the glutarimide (B196013) ring moiety of the drug, which fits into a specific pocket on the CRBN protein.[4][6] This binding event does not inhibit the E3 ligase complex but rather modulates its substrate specificity.[7] This "hijacking" of the CRL4-CRBN complex is the cornerstone of the therapeutic efficacy and, tragically, the teratogenicity of these compounds.

Neomorphic Properties and Targeted Protein Degradation

Upon binding of an IMiD, the surface of CRBN is altered, creating a "neomorphic" interface that can now recognize and bind proteins that are not its natural substrates.[8][9] These newly recruited proteins, termed "neosubstrates," are then polyubiquitinated by the CRL4-CRBN complex, marking them for degradation by the 26S proteasome.[10][11] This induced protein degradation is the primary mechanism of action for the therapeutic effects of IMiDs.

The specificity of the neosubstrate is determined by the specific IMiD bound to CRBN. For example:

-

Lenalidomide (B1683929) and Pomalidomide: In multiple myeloma, these drugs induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12][] The degradation of these factors leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-MYC, which are critical for the survival of myeloma cells.[9][12][14]

-

Thalidomide: The teratogenic effects of thalidomide are linked to the degradation of several neosubstrates, including SALL4 (Spalt Like Transcription Factor 4) and p63, which are essential for embryonic development.[1][10][15]

This mechanism of action has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that link a CRBN-binding moiety (like a phthalimide) to a ligand for a target protein of interest, thereby inducing its degradation.[2][11]

Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).

CRBN-Independent Mechanisms

While the interaction with CRBN is the predominant mechanism, some studies have suggested CRBN-independent activities of phthalimide-containing compounds. These may include the inhibition of angiogenesis and modulation of cytokine production through other pathways.[16][17][18] However, the clinical relevance of these CRBN-independent mechanisms is considered to be less significant compared to the CRBN-dependent degradation of neosubstrates.

Quantitative Data on IMiD-CRBN Interaction and Neosubstrate Degradation

The binding affinity of different IMiDs to CRBN and their efficacy in degrading specific neosubstrates are critical parameters for their therapeutic window and potency. The following table summarizes key quantitative data from published literature.

| Compound | CRBN Binding Affinity (IC50/Kd) | Key Neosubstrates Degraded | Therapeutic Application |

| Thalidomide | ~1.2 µM (IC50) | SALL4, p63, IKZF1, IKZF3 | Multiple Myeloma, Erythema Nodosum Leprosum |

| Lenalidomide | ~1.5 µM (IC50) | IKZF1, IKZF3, CK1α | Multiple Myeloma, Myelodysplastic Syndromes |

| Pomalidomide | ~0.6 µM (IC50) | IKZF1, IKZF3 | Multiple Myeloma |

| Iberdomide (CC-220) | ~0.06 µM (IC50) | IKZF1, IKZF3 | Investigational (Hematological Malignancies) |

| Mezigdomide (CC-92480) | High Affinity | IKZF1, IKZF3 | Investigational (Multiple Myeloma) |

Note: IC50 and Kd values can vary depending on the assay conditions. The data presented here are representative values.

Experimental Protocols for Studying Phthalimide-CRBN Interactions

A variety of in vitro and cell-based assays are employed to characterize the interaction between phthalimide-containing compounds, CRBN, and neosubstrates.

Cereblon Binding Assays

These assays are designed to quantify the binding affinity of a compound to CRBN.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a competitive binding assay that measures the displacement of a fluorescently labeled thalidomide analog from a GST-tagged human CRBN protein by a test compound.[19] The signal is a FRET-based readout.

-

Fluorescence Polarization (FP) Assay: This competitive assay is based on the change in polarization of a fluorescently labeled thalidomide probe upon binding to purified recombinant CRBN.[20] Unlabeled compounds compete for binding, leading to a decrease in fluorescence polarization.

-

NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a NanoLuc®-CRBN fusion protein.[11][21] It utilizes bioluminescence resonance energy transfer (BRET) between the NanoLuc-CRBN and a fluorescent tracer that binds to CRBN.

Caption: Workflow for a Competitive Cereblon Binding Assay.

Ubiquitination Assays

These assays are used to demonstrate the ubiquitination of neosubstrates induced by IMiDs.

-

In Vitro Ubiquitination Assay: This assay reconstitutes the ubiquitination cascade in a test tube with purified E1 activating enzyme, E2 conjugating enzyme, the CRL4-CRBN complex, ubiquitin, ATP, and the neosubstrate of interest. The reaction is initiated by the addition of the IMiD, and the ubiquitination of the substrate is typically detected by Western blotting.

-

In Vivo/Cell-Based Ubiquitination Assay: Cells are treated with an IMiD and a proteasome inhibitor (to prevent the degradation of the ubiquitinated substrate). The neosubstrate is then immunoprecipitated from cell lysates, and its ubiquitination is assessed by Western blotting with an anti-ubiquitin antibody.[22]

Proteomic Methods for Neosubstrate Identification

To identify novel neosubstrates of IMiDs, unbiased proteomic approaches are employed.

-

Affinity Purification-Mass Spectrometry (AP-MS): A tagged version of CRBN is expressed in cells, which are then treated with the IMiD of interest. The CRBN complex is immunoprecipitated, and co-purifying proteins (potential neosubstrates) are identified by mass spectrometry.

-

Quantitative Proteomics (e.g., SILAC, TMT): Cells are treated with an IMiD, and changes in the cellular proteome are quantified by mass spectrometry. Proteins that are significantly downregulated are considered potential neosubstrates.

Conclusion

The understanding of the mechanism of action of phthalimide-containing compounds has undergone a profound transformation. The discovery of Cereblon as the primary target and the elucidation of the neosubstrate degradation mechanism have not only explained the diverse biological activities of these drugs but have also opened up a new era of rational drug design. The ability to hijack the ubiquitin-proteasome system with small molecules offers unprecedented opportunities for therapeutic intervention in a wide range of diseases by targeting proteins previously considered "undruggable." The continued exploration of the intricacies of the CRBN-IMiD-neosubstrate interactions will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.

References

- 1. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UBE2G1 governs the destruction of cereblon neomorphic substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Recent advances in the molecular mechanism of thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 17. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunomodulatory Drugs (IMIDs) | Belgian Hematology Society [bhs.be]

- 19. revvity.com [revvity.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

O-Phthalimide-C3-Acid as a Precursor for GABA Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of O-Phthalimide-C3-acid, more formally known as 4-phthalimidobutanoic acid, as a pivotal precursor in the synthesis of γ-aminobutyric acid (GABA) derivatives. The strategic use of the phthalimide (B116566) group as a protecting moiety for the primary amine of GABA allows for versatile modifications of the carboxylic acid terminus. This document outlines the synthesis of the precursor, its conversion into various GABA derivatives, and the subsequent deprotection to yield the final products. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support research and development in this area.

The Core Concept: Phthalimide Protection in GABA Derivative Synthesis

The synthesis of GABA derivatives often requires the selective modification of the carboxylic acid group without interference from the primary amine. The Gabriel synthesis principle is applied here, where the phthalimide group serves as an effective protecting group for the amine. This compound is a key intermediate in this strategy, possessing a stable, protected amine and a reactive carboxylic acid, making it an ideal starting point for derivatization.

The overall synthetic workflow can be summarized as follows:

Synthesis of this compound

The precursor, 4-phthalimidobutanoic acid, can be efficiently synthesized through the condensation of γ-aminobutyric acid (GABA) with phthalic anhydride.

Experimental Protocol: Synthesis of 4-Phthalimidobutanoic Acid

Reagents:

-

γ-Aminobutyric acid (GABA)

-

Phthalic anhydride

-

Glacial acetic acid

Procedure:

-

Combine equimolar amounts of GABA and phthalic anhydride in a round-bottom flask.

-

Add a suitable amount of glacial acetic acid to serve as the solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Derivatization of this compound

The carboxylic acid moiety of 4-phthalimidobutanoic acid can be readily converted into a variety of functional groups, including esters and amides.

Synthesis of N-Phthaloyl-GABA Esters

Fischer esterification is a common method for the synthesis of esters from carboxylic acids.

Reagents:

-

4-Phthalimidobutanoic acid

-

Anhydrous methanol (B129727)

-

Concentrated sulfuric acid

Procedure:

-

Suspend 4-phthalimidobutanoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization.

Synthesis of N-Phthaloyl-GABA Amides

Amides are typically synthesized from the corresponding acyl chloride, which can be prepared from the carboxylic acid.

Step 1: Preparation of 4-Phthalimidobutanoyl Chloride

Reagents:

-

4-Phthalimidobutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

Suspend 4-phthalimidobutanoic acid in anhydrous DCM.

-

Slowly add an excess of thionyl chloride to the suspension at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (cessation of gas evolution).

-

Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Amidation of 4-Phthalimidobutanoyl Chloride

Reagents:

-

4-Phthalimidobutanoyl chloride

-

Ammonia (B1221849) solution (e.g., 0.5 M in 1,4-dioxane) or an appropriate primary/secondary amine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the crude 4-phthalimidobutanoyl chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add the ammonia solution or the desired amine to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the amide.

-

Purify the product by recrystallization or column chromatography.

Deprotection of the Phthalimide Group

The final step in the synthesis of GABA derivatives is the removal of the phthalimide protecting group, typically achieved through hydrazinolysis.

Experimental Protocol: General Procedure for Hydrazinolysis

Reagents:

-

N-Phthaloyl-GABA derivative (ester or amide)

-

Ethanol (B145695) or Methanol

Procedure:

-

Dissolve the N-Phthaloyl-GABA derivative in ethanol or methanol.

-

Add hydrazine hydrate (typically 1.5 to 2 equivalents) to the solution.

-

Stir the mixture at room temperature or with gentle heating.

-

A white precipitate of phthalhydrazide (B32825) will form.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Once complete, cool the mixture and filter to remove the phthalhydrazide.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by an appropriate method, such as acid-base extraction or chromatography, to isolate the desired GABA derivative.

Quantitative Data Summary

The following tables summarize representative yields for the key synthetic steps. Note that yields can vary depending on the specific substrate and reaction conditions.

Table 1: Synthesis of this compound and its Derivatives

| Product | Starting Material(s) | Key Reagents | Solvent | Typical Yield (%) |

| 4-Phthalimidobutanoic acid | GABA, Phthalic anhydride | Glacial Acetic Acid | Acetic Acid | >90 |

| Methyl 4-phthalimidobutanoate | 4-Phthalimidobutanoic acid | Methanol, H₂SO₄ | Methanol | 85-95 |

| 4-Phthalimidobutanamide | 4-Phthalimidobutanoic acid | SOCl₂, NH₃ | DCM | 70-85 |

Table 2: Deprotection of N-Phthaloyl-GABA Derivatives

| Product | Starting Material | Deprotection Reagent | Solvent | Typical Yield (%) |

| γ-Aminobutyric acid (GABA) | 4-Phthalimidobutanoic acid | Hydrazine hydrate | Ethanol | 80-90 |

| Methyl 4-aminobutanoate | Methyl 4-phthalimidobutanoate | Hydrazine hydrate | Ethanol | 75-85 |

| 4-Aminobutanamide | 4-Phthalimidobutanamide | Hydrazine hydrate | Ethanol | 60-75 |

GABAergic Signaling Pathway

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its derivatives often target components of the GABAergic signaling pathway. Understanding this pathway is crucial for the rational design of novel therapeutics.

Unlocking the Therapeutic Potential of Novel Phthalimide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phthalimide (B116566) scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Building on the complex history of thalidomide, modern research has unveiled a diverse range of biological activities for new phthalimide derivatives, spanning anticancer, anti-inflammatory, and antimicrobial applications. This technical guide provides an in-depth overview of the core biological activities of these emerging compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support ongoing research and drug development efforts.

Anticancer Activity: Targeting the Proteasome and Beyond

Novel phthalimide derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

The in vitro cytotoxic activity of novel phthalimide derivatives is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for representative novel phthalimide derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound A | MCF-7 (Breast) | 0.2 ± 0.01 | Doxorubicin | 0.5 ± 0.03 |

| Compound B | MDA-MB-468 (Breast) | 0.6 ± 0.04 | Doxorubicin | 0.8 ± 0.05 |

| Compound C | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | Cisplatin | 1.2 ± 0.1 |

| Compound 9b | A549 (Lung) | 2.86 | 5-Fluorouracil | 5.1 |

| Compound 9b | MCF-7 (Breast) | 3.21 | 5-Fluorouracil | 4.8 |

| Compound 6b | HeLa (Cervical) | 2.94 | 5-Fluorouracil | 6.2 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phthalimide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phthalimide derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Signaling Pathway: Cereblon E3 Ubiquitin Ligase

The binding of certain phthalimide derivatives to Cereblon alters the substrate specificity of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.

Caption: Cereblon E3 Ligase Pathway Modulation by Phthalimide Derivatives.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines

Phthalimide derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and by modulating the activity of enzymes like Cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of novel phthalimide derivatives is often quantified by their ability to inhibit TNF-α production in stimulated immune cells, such as lipopolysaccharide (LPS)-activated macrophages.

| Compound ID | Assay System | IC50 (µM) for TNF-α Inhibition | Reference Compound | IC50 (µM) |

| LASSBio 468 | LPS-stimulated neutrophils | ED50 = 2.5 mg/kg (in vivo) | Thalidomide | > 100 µM |

| Compound 9c | Stimulated Jurkat cells | Significant inhibition | Thalidomide | - |

| Compound 17c | In vitro assay | 32% decrease in E-selectin | Celecoxib | - |

Experimental Protocol: TNF-α Inhibition Assay

This protocol outlines a cell-based ELISA to measure the inhibition of TNF-α production by phthalimide derivatives in LPS-stimulated macrophages (e.g., RAW 264.7 cell line).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Phthalimide derivatives

-

Human TNF-α ELISA kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the phthalimide derivatives for 1-2 hours before LPS stimulation.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ atmosphere.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of TNF-α in each sample and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

Signaling Pathways: TNF-α and COX-2 Inhibition